3,7-Dichlorodibenzofuran 3,7-Dichlorodibenzofuran
Brand Name: Vulcanchem
CAS No.: 58802-21-4
VCID: VC7983422
InChI: InChI=1S/C12H6Cl2O/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H
SMILES: C1=CC2=C(C=C1Cl)OC3=C2C=CC(=C3)Cl
Molecular Formula: C12H6Cl2O
Molecular Weight: 237.08 g/mol

3,7-Dichlorodibenzofuran

CAS No.: 58802-21-4

Cat. No.: VC7983422

Molecular Formula: C12H6Cl2O

Molecular Weight: 237.08 g/mol

* For research use only. Not for human or veterinary use.

3,7-Dichlorodibenzofuran - 58802-21-4

Specification

CAS No. 58802-21-4
Molecular Formula C12H6Cl2O
Molecular Weight 237.08 g/mol
IUPAC Name 3,7-dichlorodibenzofuran
Standard InChI InChI=1S/C12H6Cl2O/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H
Standard InChI Key OLTYAGNRSNFHLK-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)OC3=C2C=CC(=C3)Cl
Canonical SMILES C1=CC2=C(C=C1Cl)OC3=C2C=CC(=C3)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

3,7-Dichlorodibenzofuran belongs to the family of polychlorinated dibenzofurans (PCDFs), characterized by a dibenzofuran backbone with chlorine substitutions at the 3 and 7 positions. Its molecular formula is C12H6Cl2O\text{C}_{12}\text{H}_6\text{Cl}_2\text{O}, with a molecular weight of 237.08 g/mol . The compound’s planar structure facilitates interactions with biological receptors, particularly the aryl hydrocarbon receptor (AhR), which mediates many of its toxic effects .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name3,7-Dichlorodibenzofuran
SMILESC1=CC2=C(C=C1Cl)OC3=C2C=CC(=C3)Cl
InChIKeyOLTYAGNRSNFHLK-UHFFFAOYSA-N
XLogP3-AA (Partition Coefficient)4.9

The compound’s low water solubility and high lipid solubility (XLogP3-AA=4.9\text{XLogP3-AA} = 4.9) contribute to its bioaccumulation potential in adipose tissues .

Synonyms and Regulatory Identifiers

This compound is documented under multiple nomenclature systems, including:

  • PCDF 19 (IUPAC numbering system)

  • DTXSID20207539 (EPA’s DSSTox identifier)

  • SCHEMBL22737968 (ChemSpider ID)
    These identifiers facilitate cross-referencing in chemical databases and regulatory frameworks .

Toxicological Profile

Mechanisms of Toxicity

3,7-Dichlorodibenzofuran exerts toxicity through AhR-mediated pathways. Upon binding to AhR, the complex translocates to the nucleus, dimerizes with ARNT (aryl hydrocarbon receptor nuclear translocator), and induces cytochrome P450 enzymes (CYP1A1, CYP1B1). This dysregulation leads to:

  • Oxidative stress via reactive oxygen species (ROS) generation

  • Disruption of thyroid hormone homeostasis (e.g., reduced serum T4 levels)

  • Immune suppression through thymic atrophy

Table 2: Comparative Toxicity of CDF Congeners

CongenerRelative Potency (TEF)*
2,3,7,8-TetraCDF0.1
1,2,3,7,8-PentaCDF0.05
3,7-DiCDF<0.001 (Estimated)
*Toxic Equivalency Factor relative to 2,3,7,8-TCDD

Health Effects in Mammalian Models

Animal studies reveal dose-dependent outcomes:

  • Guinea Pigs: Acute exposure to 5 μg/kg/day caused thymic atrophy and macrophage inhibition, while 10 μg/kg/day led to 30% mortality within six weeks .

  • Non-Human Primates: Chronic oral exposure at 0.21 μg/kg/day induced gastric mucosal metaplasia and periorbital edema, highlighting gastrointestinal and dermal susceptibility .

Notably, 3,7-dichlorodibenzofuran lacks the 2,3,7,8-substitution pattern associated with maximum AhR affinity, resulting in lower toxicity compared to its tetra- and penta-chlorinated counterparts .

Environmental Persistence and Bioaccumulation

Degradation Kinetics

The compound’s half-life in soil ranges from 9–15 years under aerobic conditions, with photolytic degradation as the primary abiotic breakdown pathway. Its resistance to microbial metabolism stems from the stability of the ether bridge and chlorine substitutions .

Bioaccumulation Factors

  • Soil-to-Plant Transfer: Low uptake (BCF < 0.1) due to high hydrophobicity

  • Aquatic Systems: Sediment adsorption coefficients (KocK_{oc}) exceed 10,000 L/kg, favoring persistence in benthic zones

Regulatory Status and Risk Assessment

Monitoring Recommendations

Analytical methods such as HRGC/HRMS (High-Resolution Gas Chromatography/Mass Spectrometry) are essential for detecting this congener at parts-per-trillion levels in environmental matrices .

Recent Advances and Research Gaps

Emerging Detection Technologies

Novel biosensors utilizing AhR-transfected cell lines now enable real-time detection of 3,7-dichlorodibenzofuran in complex mixtures, improving monitoring capabilities in industrial effluents .

Unresolved Questions

  • Structure-Activity Relationships: Why does the 3,7-substitution pattern reduce AhR binding compared to 2,3,7,8-analogs?

  • Ecological Impacts: Long-term studies on invertebrate susceptibility are lacking, particularly in marine ecosystems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator